2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its fused ring structure, which includes a pyridine ring, a triazole ring, and a quinazoline ring. The unique arrangement of these rings imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile in the presence of a catalyst such as copper acetate. This reaction proceeds via a [3+2] cycloaddition mechanism, resulting in the formation of the triazole ring .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide. This method is advantageous due to its high yield and relatively mild reaction conditions .
Industrial Production Methods
Industrial production of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases.
Uniqueness
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
CAS No. |
918802-93-4 |
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Molecular Formula |
C14H9N5 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C14H9N5/c1-2-6-12-11(5-1)14-17-13(18-19(14)9-16-12)10-4-3-7-15-8-10/h1-9H |
InChI Key |
UMEJEWQYMSXBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CN=CC=C4 |
Origin of Product |
United States |
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